![molecular formula C20H17ClFN3O2 B2399726 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1226438-05-6](/img/structure/B2399726.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic synthesis. The process might include:
Starting Material Selection: Begin with appropriate precursors that contain the required structural motifs.
Functional Group Transformation: Conduct chemical reactions that introduce or modify functional groups, such as halogenation, oxidation, and reduction.
Cyclization: Form the benzo[b][1,6]naphthyridine core through cyclization reactions.
Acetamide Formation: Introduce the acetamide group using standard amidation reactions.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes would require optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The process would also need to ensure high yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of additional functional groups.
Reduction: Reduction reactions might be performed using agents such as lithium aluminum hydride or sodium borohydride to modify ketone or nitro functionalities.
Substitution: Substitution reactions, including nucleophilic or electrophilic substitution, can be carried out to replace functional groups with others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nucleophiles in suitable solvents under controlled conditions.
Major Products Formed:
Oxidation Products: May result in carboxylic acids or ketones.
Reduction Products: Can yield alcohols or amines.
Substitution Products: Depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry:
Structural Analysis: Used in studies to understand molecular geometry, electronic distribution, and reactivity.
Reagent Development: Employed as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Enzyme Inhibition: Potential use in studying enzyme inhibition mechanisms.
Medicine:
Drug Development: Explored for potential pharmacological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry:
Materials Science: Applied in the development of new materials with specific electronic or structural properties.
Chemical Synthesis: Used as a building block in the synthesis of more complex industrial chemicals.
作用機序
Mechanism: The compound’s mechanism of action can involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on its structural features and the specific biological system under investigation.
Molecular Targets and Pathways:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding or catalysis.
Receptor Modulation: Interaction with cell surface or intracellular receptors, altering signal transduction pathways.
類似化合物との比較
8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine: Shares the core structure but lacks the acetamide and fluorophenyl modifications.
N-(4-fluorophenyl)acetamide: Contains the acetamide and fluorophenyl groups but lacks the complex naphthyridine core.
Uniqueness: This compound stands out due to its combined structural elements, which confer unique chemical and biological properties, making it a valuable subject for diverse research applications.
特性
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-12-1-6-17-15(9-12)20(27)16-10-25(8-7-18(16)24-17)11-19(26)23-14-4-2-13(22)3-5-14/h1-6,9H,7-8,10-11H2,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCSPFVRCYHCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
![2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate](/img/structure/B2399644.png)
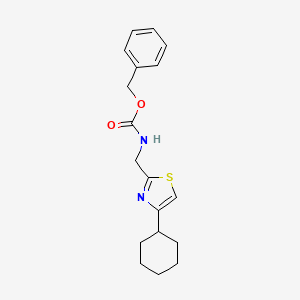
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)
![2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B2399653.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)
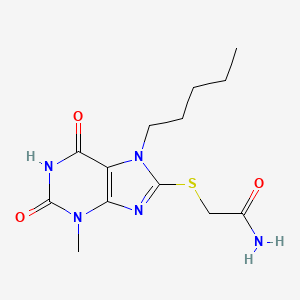
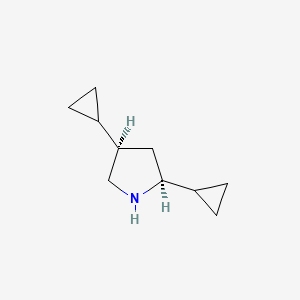
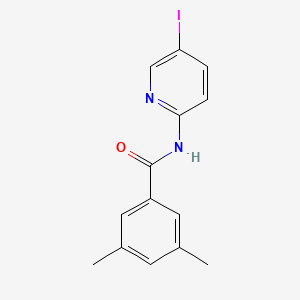
![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)
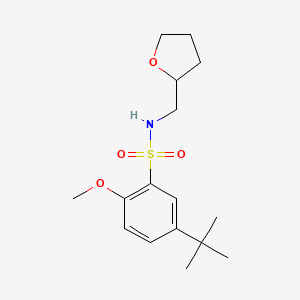
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399666.png)
